1-methyl-N-[[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide
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Overview
Description
1-methyl-N-[[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a piperidine ring, and an oxazole ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine and oxazole rings. Key reagents include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and pressure.
Major Products
Scientific Research Applications
1-methyl-N-[[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-[[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide
- 1-methyl-N-[[1-(5-ethyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide
Uniqueness
1-methyl-N-[[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide is unique due to its specific combination of functional groups and ring structures
Properties
IUPAC Name |
1-methyl-N-[[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-12(2)16-8-15(21-26-16)18(25)23-6-4-13(5-7-23)9-19-17(24)14-10-20-22(3)11-14/h8,10-13H,4-7,9H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGQHAGWVOTNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)N2CCC(CC2)CNC(=O)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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